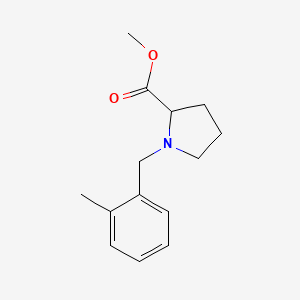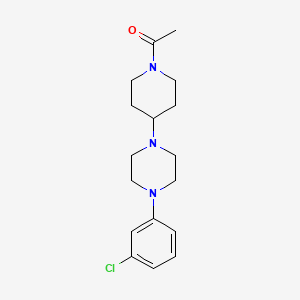
4-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-4-piperidinol
Descripción general
Descripción
4-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-4-piperidinol is a chemical compound that belongs to the class of piperidinols. It has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-4-piperidinol is not fully understood. However, it is believed to act as a dopamine receptor antagonist and a serotonin receptor agonist. It also has an affinity for the sigma-1 receptor. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-4-piperidinol has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its potential use in treating neurological disorders. It has also been shown to decrease alcohol consumption in animal models, suggesting its potential use in treating alcoholism. Furthermore, it has been shown to inhibit tumor growth in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-4-piperidinol in lab experiments is its potential therapeutic effects. It may be useful in studying the mechanisms of neurological disorders, drug addiction, and cancer. However, one limitation is its potential toxicity. It may be necessary to use lower concentrations or alternative compounds in some experiments.
Direcciones Futuras
There are various future directions for the study of 4-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-4-piperidinol. One direction is to further investigate its potential therapeutic effects in treating neurological disorders, drug addiction, and cancer. Another direction is to study its potential toxicity and develop safer alternatives. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various receptors in the brain and body.
Conclusion
In conclusion, 4-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-4-piperidinol is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and develop safer alternatives.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-4-piperidinol has various potential applications in scientific research. It has been studied for its potential use in treating neurological disorders such as schizophrenia and depression. It has also been studied for its potential use in treating drug addiction and alcoholism. Furthermore, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1-[(3,4-difluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2NO/c19-15-4-2-14(3-5-15)18(23)7-9-22(10-8-18)12-13-1-6-16(20)17(21)11-13/h1-6,11,23H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOYQYODPJHYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-[(3,4-difluorophenyl)methyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,5-dimethylbenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3849939.png)
![(3,4,5-trimethoxyphenyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B3849944.png)

![(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3849947.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-ethylpiperazine](/img/structure/B3849953.png)
![4-{3-[(3-fluorobenzyl)amino]butyl}phenol](/img/structure/B3849959.png)


![1'-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,4'-bipiperidine](/img/structure/B3849987.png)
![4-[2-(1-azepanyl)propyl]-2-methoxyphenol](/img/structure/B3849998.png)

